PF-06648671

Alzheimer's disease γ-secretase Aβ42

PF-06648671 is the definitive γ-secretase modulator for Alzheimer's disease research, offering an uncompromised selectivity profile (>1,600-fold Aβ42 over Notch cleavage). Unlike failed pan-inhibitors (e.g., semagacestat), it is free from Notch-related toxicities. Its brain-penetrant design delivers potent in vivo target engagement (rat brain Aβ42 IC25 = 3.4 nM) and robust, dose-dependent CSF Aβ42 reduction (up to 65% in humans). With a clean Phase 1 safety record, PF-06648671 is the superior tool for dissecting amyloid pathology without confounding toxicity—making it the rational procurement choice for translational neuroscience programs.

Molecular Formula C25H23ClF4N4O3
Molecular Weight 538.9 g/mol
Cat. No. B8210146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06648671
Molecular FormulaC25H23ClF4N4O3
Molecular Weight538.9 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)C4CCC(O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F
InChIInChI=1S/C25H23ClF4N4O3/c1-13-11-32(12-31-13)19-3-4-20-24(36)33(7-8-34(20)23(19)35)14(2)21-5-6-22(37-21)15-9-18(27)17(26)10-16(15)25(28,29)30/h3-4,9-12,14,21-22H,5-8H2,1-2H3/t14-,21-,22+/m0/s1
InChIKeyAKCDDYGYIGPEKL-JQOQJDEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-06648671: A Potent and Selective Gamma Secretase Modulator (GSM) for Alzheimer's Research


PF-06648671 (CAS 1587727-31-8) is a novel, orally bioavailable, and brain-penetrant gamma secretase modulator (GSM) developed by Pfizer [1]. It was designed as a disease-modifying therapy for Alzheimer's disease, aiming to reduce the production of neurotoxic amyloid-beta 42 (Aβ42) by shifting gamma-secretase cleavage activity toward shorter, less amyloidogenic Aβ peptides (Aβ37 and Aβ38) [2]. This mechanism offers a potential safety advantage over traditional gamma secretase inhibitors (GSIs), which are known to cause serious Notch-related toxicities [3].

PF-06648671: Why Not All Gamma Secretase Modulators Are Interchangeable


While multiple gamma secretase modulators (GSMs) and inhibitors (GSIs) exist, they exhibit significant differences in potency, selectivity, pharmacokinetics, and clinical safety profiles. For instance, the GSI semagacestat showed an in vitro IC50 for Aβ42 similar to PF-06648671's, yet its clinical development was halted due to severe Notch-related toxicities, a mechanism-based liability that PF-06648671 does not share [1]. Similarly, other GSMs like BMS-932481, despite promising preclinical data, were discontinued in the clinic due to drug-induced liver injury, a safety signal absent in the Phase I program for PF-06648671 [2]. These failures underscore the critical need for a compound like PF-06648671, which combines robust target engagement with a clean safety profile in human studies, making it a superior tool for research and a more promising clinical candidate.

PF-06648671: Quantitative Evidence of Differentiation Against Key Comparators


In Vitro Aβ42 Potency: PF-06648671 vs. Semagacestat and Other GSMs

PF-06648671 exhibits an in vitro IC50 for Aβ42 of 9.8 nM in a whole-cell assay [1]. This potency is comparable to the GSI semagacestat (IC50 = 10.9 nM) , but the key differentiation lies in mechanism. Semagacestat is a GSI that non-selectively inhibits all γ-secretase cleavage, including Notch, leading to severe clinical toxicities . In contrast, PF-06648671 is a GSM, achieving potent Aβ42 lowering without inhibiting Notch cleavage (Notch IC50 > 15.8 µM) , a safety advantage that allowed PF-06648671 to progress in the clinic while semagacestat failed .

Alzheimer's disease γ-secretase Aβ42 In vitro pharmacology IC50

In Vivo Brain Target Engagement: PF-06648671 vs. FRM-36143

In a rat pharmacodynamic model, PF-06648671 demonstrated superior brain target engagement compared to another GSM, FRM-36143. PF-06648671 achieved an IC25 value of 3.4 nM for reducing Aβ42 in rat brain . In contrast, FRM-36143, a structurally distinct GSM, showed a much higher in vitro EC50 of 35 nM for Aβ42 in H4 cells and reduced rat CSF Aβ42 to 58% of baseline at a 30 mg/kg dose [1]. The significantly lower IC25 value for PF-06648671 indicates greater potency for central target engagement.

Alzheimer's disease γ-secretase CSF biomarkers Aβ42 Pharmacodynamics In vivo

Clinical Safety Profile: PF-06648671 vs. BMS-932481

In Phase 1 clinical trials, PF-06648671 was found to be safe and well-tolerated in healthy volunteers, with no serious adverse events reported [1]. This contrasts sharply with another GSM, BMS-932481, which demonstrated a similar mechanism of action but was discontinued due to dose- and exposure-dependent drug-induced liver injury (DILI) in a multiple ascending dose study [2]. The liver toxicity observed with BMS-932481 was associated with exposures required for >70% CSF Aβ42 lowering, a level of efficacy PF-06648671 achieves without hepatotoxicity [REFS-2, REFS-3].

Alzheimer's disease γ-secretase Clinical safety Phase 1 Tolerability DILI

Robust and Dose-Dependent Central Target Engagement in Humans

PF-06648671 demonstrated robust, dose-dependent central pharmacodynamic activity in Phase 1 studies. A PK/PD model predicted that daily doses of 75, 150, and 300 mg would result in steady-state reductions of CSF Aβ42 from baseline by approximately 50%, 59%, and 65%, respectively [1]. This was accompanied by a dose-dependent increase in shorter Aβ peptides, such as a ~400% increase in Aβ37 at a 350 mg daily dose [2]. This level of central target engagement is well-characterized and predictable, allowing for rational dose selection in future studies.

Alzheimer's disease γ-secretase CSF biomarkers Aβ42 Clinical pharmacology PK/PD

PF-06648671: Optimal Research Applications for Alzheimer's Disease and γ-Secretase Biology


In Vivo Validation of γ-Secretase Modulation in Preclinical Models

Due to its high brain penetrance and well-characterized in vivo potency (rat brain Aβ42 IC25 = 3.4 nM), PF-06648671 is an ideal tool for investigating the effects of γ-secretase modulation in rodent models of Alzheimer's disease . It can be used to study the impact of shifting Aβ peptide profiles on amyloid plaque pathology, synaptic function, and cognitive outcomes, without the confounding effects of Notch inhibition.

Establishing Positive Control for CNS Target Engagement Assays

The robust and dose-dependent reduction of CSF Aβ42 in humans (up to 65% at 300 mg) [1] makes PF-06648671 a reliable positive control for assays designed to measure target engagement of novel GSMs. Its predictable PK/PD relationship in CSF allows for benchmarking and validation of new compounds' ability to modulate central Aβ42 levels.

Investigating Mechanisms of Notch-Sparing γ-Secretase Modulation

With a clear >1,600-fold selectivity window for Aβ42 over Notch cleavage , PF-06648671 serves as a critical tool for dissecting the molecular mechanisms that differentiate modulation from inhibition of the γ-secretase complex. It can be used in cellular assays to study substrate-specific processing without the confounding toxicity associated with pan-inhibitors like semagacestat.

Clinical Development and Biomarker Validation for GSMs

As one of the few GSMs with a clean Phase 1 safety profile and well-defined human PK/PD [1], PF-06648671 provides a validated framework for clinical development. Its data on CSF Aβ modulation can be used to validate and calibrate new biomarker assays and to inform dose selection for next-generation GSMs, helping to de-risk future clinical programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06648671

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.